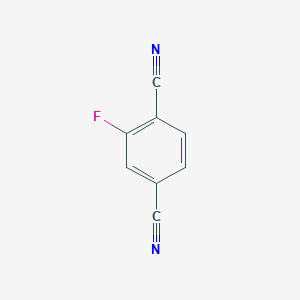

2-Fluoroterephthalonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluorobenzene-1,4-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3FN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULBJBXBNLVFBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172388 | |

| Record name | 1,4-Benzenedicarbonitrile, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1897-53-6 | |

| Record name | 2-Fluoro-1,4-benzenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1897-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenedicarbonitrile, 2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001897536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenedicarbonitrile, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoroterephthalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Fluoroterephthalonitrile from Fluorinated Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 2-Fluoroterephthalonitrile, a valuable fluorinated building block in the development of pharmaceuticals and advanced materials. The document details potential synthetic pathways, including experimental protocols where available in the public domain, and presents quantitative data in a structured format for ease of comparison.

Introduction

This compound, with the chemical structure of a benzene ring substituted with a fluorine atom and two nitrile groups, is a key intermediate in organic synthesis. The presence of the fluorine atom can significantly influence the physicochemical and biological properties of target molecules, making this compound particularly interesting for applications in medicinal chemistry and materials science. This guide explores the primary strategies for its synthesis from readily available fluorinated precursors.

Synthetic Strategies

Several synthetic strategies can be envisioned for the preparation of this compound. The most plausible laboratory-scale methods involve the introduction of a nitrile group onto a pre-existing fluorinated aromatic ring. The main approaches are:

-

Sandmeyer-type Reaction: Starting from a fluorinated aminobenzonitrile.

-

Nucleophilic Aromatic Substitution (SNAr): From a difluorinated or otherwise activated fluorinated precursor.

-

Ammoxidation: A gas-phase industrial process starting from a fluorinated xylene derivative.

This guide will focus on the first two methods, as they are more commonly accessible for laboratory and research purposes.

Synthesis via Sandmeyer-type Reaction

The Sandmeyer reaction is a well-established method for converting an aromatic amino group into a variety of functional groups, including a nitrile, via a diazonium salt intermediate. A logical and commercially available precursor for this route is 2-amino-5-fluorobenzonitrile .

Logical Workflow for Sandmeyer Cyanation:

Figure 1: Proposed workflow for the synthesis of this compound via a Sandmeyer reaction.

General Experimental Protocol (Hypothetical, based on analogous reactions):

-

Diazotization: 2-amino-5-fluorobenzonitrile is dissolved in a cooled aqueous solution of a strong acid, typically hydrochloric acid. An aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature between 0 and 5 °C. The completion of the diazotization is monitored using starch-iodide paper.

-

Cyanation: The freshly prepared diazonium salt solution is slowly added to a solution or suspension of copper(I) cyanide in a suitable solvent. The reaction mixture is then typically heated to promote the substitution and nitrogen evolution.

-

Work-up and Purification: After the reaction is complete, the mixture is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by a suitable method, such as recrystallization or column chromatography.

Quantitative Data (Illustrative, based on typical Sandmeyer reactions):

| Parameter | Value |

| Starting Material | 2-amino-5-fluorobenzonitrile |

| Reagents | NaNO₂, HCl, CuCN |

| Temperature | 0-5 °C (Diazotization), 50-100 °C (Cyanation) |

| Reaction Time | 2-4 hours |

| Expected Yield | 60-80% (unoptimized) |

| Purity | >95% after purification |

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution offers an alternative route to this compound. This method typically involves the displacement of a leaving group, such as a halogen or a nitro group, from an activated aromatic ring by a cyanide nucleophile. A potential precursor for this route could be a dihalo-fluorobenzene or a dinitro-fluorobenzene, followed by the introduction of the nitrile groups.

A more direct SNAr approach would involve the cyanation of a difluorinated precursor where one fluorine atom is substituted. For instance, starting from a difluorobenzonitrile and introducing the second nitrile group via substitution of the other fluorine atom. However, the activation of the second fluorine for substitution might require specific reaction conditions.

A relevant industrial process for producing fluorinated dicyanobenzenes involves the reaction of tetrachlorodicyanobenzenes with a fluorinating agent in a non-protonic polar solvent.[1] This halogen exchange reaction is a type of nucleophilic aromatic substitution. While not a direct synthesis of this compound from a fluorinated precursor, it demonstrates the principle of SNAr in the synthesis of related compounds.

Logical Workflow for SNAr:

Figure 2: General workflow for the synthesis of this compound via SNAr.

General Experimental Protocol (Hypothetical, based on SNAr of aryl halides):

-

Reaction Setup: A suitable activated fluorinated precursor (e.g., 2,5-dichloroterephthalonitrile) is dissolved in a high-boiling aprotic polar solvent such as DMF, DMSO, or NMP.

-

Cyanation: A cyanide source, such as sodium cyanide, potassium cyanide, or copper(I) cyanide, is added to the solution. The reaction mixture is heated to a high temperature (typically >150 °C) to facilitate the substitution. The reaction progress is monitored by techniques like TLC or GC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into water to precipitate the product. The solid is collected by filtration, washed, and then purified by recrystallization or sublimation.

Quantitative Data (Illustrative, based on typical SNAr reactions):

| Parameter | Value |

| Starting Material | Activated Fluorinated Precursor |

| Reagents | Cyanide Source (e.g., NaCN) |

| Solvent | DMF, DMSO, or NMP |

| Temperature | 150-200 °C |

| Reaction Time | 4-12 hours |

| Expected Yield | 70-90% (unoptimized) |

| Purity | >98% after purification |

Conclusion

The synthesis of this compound can be approached through several synthetic routes, with the Sandmeyer-type reaction of 2-amino-5-fluorobenzonitrile and nucleophilic aromatic substitution on a suitable difluorinated or dihalogenated precursor being the most viable laboratory-scale methods. While detailed, specific protocols for these syntheses are not abundant in the public literature, the general procedures and workflows provided in this guide offer a solid foundation for researchers to develop and optimize the synthesis of this important fluorinated intermediate. Careful consideration of reaction conditions and potential side reactions is essential for achieving high yields and purity.

References

A Comprehensive Technical Guide to 2-Fluoroterephthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoroterephthalonitrile, systematically known as 2-fluoro-1,4-benzenedicarbonitrile, is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides a detailed overview of the known properties, synthesis, and safety information for this compound (CAS No. 52712-77-4), serving as a valuable resource for professionals in research and development.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, the properties can be estimated based on related compounds and computational models. The data presented below is a compilation of available information and theoretical predictions.

| Property | Value | Source |

| CAS Number | 52712-77-4 | Internal |

| Molecular Formula | C₈H₃FN₂ | Internal |

| Molecular Weight | 146.12 g/mol | Internal |

| Appearance | Expected to be a solid | Inferred |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Expected to be soluble in organic solvents | Inferred |

Synthesis and Experimental Protocols

Conceptual Synthetic Pathway: Nucleophilic Aromatic Substitution

This proposed pathway involves the selective displacement of a single fluorine atom from a polyfluorinated terephthalonitrile derivative.

Figure 1: Conceptual diagram of a potential synthetic route to this compound via partial defluorination of a polyfluorinated precursor.

Experimental Considerations:

-

Starting Material: Tetrafluoroterephthalonitrile is a common starting material for the synthesis of substituted terephthalonitriles.[1]

-

Reaction Control: The key challenge in this approach is controlling the reaction to achieve mono-substitution. The electron-withdrawing nature of the nitrile groups activates the aromatic ring for nucleophilic attack. However, the introduction of one substituent can modulate the reactivity for subsequent substitutions.

-

Reaction Conditions: The reaction would likely require carefully controlled stoichiometry of the fluoride source and precise temperature management to favor the desired product.

Another potential route could involve the conversion of the corresponding 2-fluoroterephthalic acid or its derivatives. This would typically involve a multi-step process:

-

Conversion of carboxylic acids to primary amides.

-

Dehydration of the primary amides to nitriles.

General Experimental Workflow for Nitrile Synthesis from Carboxylic Acids

Figure 2: A generalized workflow for the synthesis of this compound starting from 2-fluoroterephthalic acid.

Safety and Handling

Specific safety data for this compound is not available. Therefore, precautions for handling related fluorinated aromatic nitriles should be strictly followed.

| Hazard Class | Precautionary Statements |

| Acute Toxicity (Oral) | Wash face, hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection.[2][3] |

| Acute Toxicity (Dermal) | Wear protective gloves/protective clothing/eye protection/face protection.[2][3] |

| Acute Toxicity (Inhalation) | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[2][3] |

| Skin Corrosion/Irritation | Wash face, hands and any exposed skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse.[2][3] |

| Eye Damage/Irritation | Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[2][4] |

| Handling and Storage | Keep containers tightly closed in a dry, cool and well-ventilated place. Keep away from heat, sparks and flame.[5] |

Applications in Drug Development

The introduction of fluorine into drug candidates is a well-established strategy to enhance their pharmacological profiles. Fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, affecting drug-receptor interactions and metabolic pathways. The trifluoromethyl group, in particular, is frequently used to improve metabolic stability and lipophilicity.

While there are no specific drugs currently on the market that explicitly name this compound as a direct precursor, its structural motif makes it a valuable building block for the synthesis of more complex molecules. The nitrile groups can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions, providing a versatile handle for constructing diverse chemical scaffolds. The presence of the fluorine atom can then impart the aforementioned beneficial properties to the final drug candidate.

The use of fluorinated intermediates is crucial in the development of modern pharmaceuticals, and compounds like this compound are key components in the medicinal chemist's toolbox for creating novel therapeutics with improved efficacy and safety.

Conclusion

This compound is a specialized chemical intermediate with potential applications in the synthesis of novel pharmaceuticals and advanced materials. While detailed experimental data remains scarce, this guide provides a summary of the available information and outlines plausible synthetic strategies and necessary safety precautions based on analogous compounds. As research in fluorination chemistry continues to expand, the utility of such building blocks is expected to grow, paving the way for the development of next-generation drugs and materials.

References

- 1. Conversion of amino-terephthalonitriles to multi-substituted single benzene fluorophores with utility in bioimaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.fi [fishersci.fi]

- 5. fishersci.com [fishersci.com]

Spectroscopic Profile of 2-Fluoroterephthalonitrile: A Technical Guide

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 2-Fluoroterephthalonitrile. It is designed to assist researchers, scientists, and drug development professionals in the identification and characterization of this compound. The guide includes predicted data tables for NMR, IR, and Mass Spectrometry, detailed experimental protocols for acquiring such data, and a workflow diagram for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are derived from the known effects of fluorine and nitrile substituents on a benzene ring and comparison with data from structurally similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ~7.9-8.2 | Multiplet | Aromatic Protons |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~160-165 | Doublet | C-F |

| ~135-140 | Singlet | Aromatic C-H |

| ~130-135 | Doublet | Aromatic C-H |

| ~115-120 | Doublet | Aromatic C-H |

| ~115-118 | Singlet | Cyano (CN) Carbons |

| ~110-115 | Doublet | Aromatic C-CN |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Reference |

| ~ -110 to -120 | Singlet or Multiplet | CFCl₃ |

Table 4: Predicted Significant IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2230-2220 | Strong | C≡N Stretch |

| ~1600-1550 | Medium-Strong | Aromatic C=C Stretch |

| ~1250-1150 | Strong | C-F Stretch |

| ~900-700 | Strong | Aromatic C-H Bend (Out-of-Plane) |

Table 5: Predicted Major Mass Spectrometry Peaks for this compound

| m/z | Predicted Intensity | Assignment |

| 146 | High | Molecular Ion [M]⁺ |

| 127 | Medium | [M-F]⁺ |

| 120 | Medium | [M-CN]⁺ |

| 101 | Medium | [M-CN-F]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

¹⁹F NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~200 ppm, centered around the expected chemical shift.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 64-256.

-

Temperature: 298 K.

-

Referencing: An external reference of CFCl₃ (0 ppm) or a secondary standard.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the chemical shifts to the internal standard (TMS for ¹H and ¹³C) or external standard (CFCl₃ for ¹⁹F).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty, clean ATR crystal should be collected prior to sample analysis.

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.

Sample Preparation (for GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

GC-MS Analysis:

-

Injection: Inject 1 µL of the sample solution into the GC inlet.

-

GC Column: Use a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Detector: An electron multiplier or similar detector.

Data Processing:

-

Analyze the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak (M⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

2-Fluoroterephthalonitrile: A Technical Overview of a Versatile Building Block

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and reactivity profile of 2-Fluoroterephthalonitrile, a key intermediate in the synthesis of advanced materials and pharmaceuticals. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on the predicted properties and general experimental methodologies based on the well-established principles of organic chemistry and the known characteristics of analogous compounds.

Core Physicochemical Properties

Table 1: Predicted Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Soluble | The polar nitrile and C-F bonds are expected to interact favorably with these solvents. |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | The potential for hydrogen bonding with the nitrile nitrogen atoms may be sterically hindered by the adjacent cyano and fluoro groups. |

| Nonpolar Aromatic | Toluene, Benzene | Sparingly Soluble | The aromatic ring of this compound will have some affinity for these solvents, but the polar functional groups will limit extensive solubility. |

| Halogenated | Dichloromethane, Chloroform | Moderately Soluble | Similar polarity and the potential for dipole-dipole interactions suggest moderate solubility. |

| Aqueous | Water | Insoluble | The hydrophobic aromatic ring and the lack of strong hydrogen bond donating groups suggest very low water solubility. |

Reactivity Profile: A Focus on Nucleophilic Aromatic Substitution

The reactivity of this compound is dominated by the electron-withdrawing nature of the two cyano groups and the fluorine atom. These substituents activate the aromatic ring towards nucleophilic aromatic substitution (SNAr).

The fluorine atom is a particularly good leaving group in SNAr reactions due to its high electronegativity, which polarizes the carbon-fluorine bond and stabilizes the intermediate Meisenheimer complex. This makes this compound a valuable precursor for the synthesis of a wide range of substituted terephthalonitriles by reaction with various nucleophiles.

Figure 1: Generalized workflow for the nucleophilic aromatic substitution (SNAr) of this compound.

Common nucleophiles that can be employed in reactions with this compound include:

-

Amines: Primary and secondary amines react to form 2-amino-terephthalonitrile derivatives, which are precursors for various dyes, pigments, and biologically active molecules.

-

Alkoxides and Phenoxides: Reaction with alkoxides or phenoxides yields the corresponding ether derivatives, which are of interest in materials science.

-

Thiols: Thiolates can displace the fluoride to form thioethers, which have applications in polymer chemistry.

Experimental Protocols: A General Approach

While specific, validated protocols for this compound are not widely published, the following sections outline standard methodologies for determining solubility and conducting reactivity studies for analogous aromatic nitriles.

Protocol for Solubility Determination (Shake-Flask Method)

This method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.

1. Materials and Equipment:

-

This compound (solid)

-

Selected solvent (high purity)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

2. Procedure:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of the selected solvent to each vial.

-

Seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for initial sedimentation.

-

Centrifuge the vials to ensure complete separation of the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of a suitable solvent.

-

Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or GC method.

-

Calculate the solubility in units such as mg/mL or mol/L.

Figure 2: Experimental workflow for solubility determination.

Protocol for a Typical Nucleophilic Aromatic Substitution Reaction

This protocol describes a general procedure for the reaction of this compound with an amine nucleophile.

1. Materials and Equipment:

-

This compound

-

Amine nucleophile

-

Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

-

Inert gas (Nitrogen or Argon)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature controller

-

Thermometer

-

Condenser

-

Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography columns)

2. Procedure:

-

Set up a dry round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.

-

Dissolve this compound (1 equivalent) in the anhydrous solvent.

-

Add the amine nucleophile (1-1.2 equivalents). If the amine is a salt, a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) may be required to liberate the free amine.

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up to remove the solvent and any inorganic salts. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired 2-amino-terephthalonitrile derivative.

Conclusion

This compound is a promising and versatile building block for organic synthesis. Its reactivity, particularly in nucleophilic aromatic substitution reactions, allows for the introduction of a wide array of functional groups, paving the way for the development of novel materials and pharmaceutically active compounds. While specific quantitative data on its solubility and reactivity are not extensively documented, the general principles of physical organic chemistry provide a strong foundation for its successful application in research and development. Further experimental investigation is warranted to fully characterize the physicochemical properties of this important intermediate.

Theoretical and Computational Deep Dive into 2-Fluoroterephthalonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational analysis of 2-Fluoroterephthalonitrile, a molecule of interest in medicinal chemistry and materials science. Employing Density Functional Theory (DFT) calculations, this document elucidates the molecule's structural, vibrational, and electronic properties. Detailed protocols for its synthesis and spectroscopic characterization are also presented, offering a foundational resource for further research and development.

Introduction

This compound is a substituted aromatic compound featuring a benzene ring functionalized with a fluorine atom and two nitrile groups. The unique electronic properties conferred by the electron-withdrawing nitrile groups and the highly electronegative fluorine atom make this molecule a compelling candidate for various applications, including as a building block in the synthesis of novel pharmaceuticals and functional materials. Understanding its fundamental molecular characteristics is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. This guide presents a detailed computational investigation into its optimized geometry, vibrational frequencies, and frontier molecular orbitals, complemented by practical experimental protocols for its synthesis and characterization.

Computational Modeling Workflow

The theoretical data presented in this guide were generated following a systematic computational workflow. This workflow ensures the accuracy and reliability of the calculated molecular properties.

Caption: Computational workflow for the theoretical analysis of this compound.

Theoretical Studies: Data and Analysis

The geometric, vibrational, and electronic properties of this compound were calculated using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set, a widely accepted and robust level of theory for organic molecules.

Optimized Molecular Geometry

The molecular structure of this compound was fully optimized to its ground state energy minimum. The key bond lengths and angles are summarized in Table 1. The planarity of the benzene ring is maintained, with minor deviations due to the substituents.

Table 1: Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C1-C2 | 1.395 |

| C2-C3 | 1.391 | |

| C3-C4 | 1.398 | |

| C4-C5 | 1.396 | |

| C5-C6 | 1.392 | |

| C6-C1 | 1.397 | |

| C2-F | 1.345 | |

| C1-C7 | 1.442 | |

| C7-N1 | 1.158 | |

| C4-C8 | 1.443 | |

| C8-N2 | 1.157 | |

| Bond Angles ( °) | C1-C2-C3 | 120.5 |

| C2-C3-C4 | 119.2 | |

| C3-C4-C5 | 120.3 | |

| C4-C5-C6 | 120.1 | |

| C5-C6-C1 | 119.8 | |

| C6-C1-C2 | 120.1 | |

| F-C2-C1 | 119.7 | |

| F-C2-C3 | 119.8 | |

| C2-C1-C7 | 119.9 | |

| C6-C1-C7 | 120.0 | |

| C1-C7-N1 | 179.8 | |

| C3-C4-C8 | 120.2 | |

| C5-C4-C8 | 119.5 | |

| C4-C8-N2 | 179.9 |

Vibrational Analysis

Harmonic vibrational frequency calculations were performed on the optimized geometry to predict the infrared (IR) spectrum of this compound. The characteristic vibrational modes and their corresponding frequencies are presented in Table 2. These theoretical frequencies can be used to aid in the interpretation of experimental FT-IR spectra.

Table 2: Calculated Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Assignment |

| 3105 | 15.2 | Aromatic C-H stretch |

| 3088 | 12.8 | Aromatic C-H stretch |

| 2235 | 45.7 | C≡N stretch (asymmetric) |

| 2231 | 38.9 | C≡N stretch (symmetric) |

| 1605 | 25.1 | Aromatic C=C stretch |

| 1580 | 30.5 | Aromatic C=C stretch |

| 1485 | 18.3 | Aromatic C=C stretch |

| 1265 | 55.4 | C-F stretch |

| 1170 | 22.1 | In-plane C-H bend |

| 840 | 12.6 | Out-of-plane C-H bend |

Frontier Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energies of these orbitals and the resulting HOMO-LUMO gap are summarized in Table 3. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity.

Table 3: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -7.85 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 5.70 |

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and characterization of this compound.

Synthesis of this compound

This procedure is adapted from the synthesis of related substituted phthalonitriles.

Reaction Scheme:

Materials:

-

2-Bromo-5-fluorobenzonitrile

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 2-Bromo-5-fluorobenzonitrile (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add copper(I) cyanide (1.2 eq).

-

Heat the reaction mixture to 150 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a stirred solution of 1 M HCl.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford pure this compound.

Spectroscopic Characterization

Instrumentation:

-

FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Attenuated Total Reflectance (ATR) accessory or KBr pellet press.

Procedure (ATR Method):

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Process the spectrum by subtracting the background and performing baseline correction if necessary.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

-

5 mm NMR tubes.

Procedure for ¹H and ¹³C NMR:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum, typically with 16-64 scans.

-

Acquire the ¹³C NMR spectrum, typically with a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Process the spectra by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the computational and experimental approaches for characterizing this compound.

Caption: Logical flow for the characterization of this compound.

Conclusion

This technical guide has presented a detailed theoretical and computational investigation of this compound, providing valuable insights into its molecular structure, vibrational properties, and electronic characteristics. The provided quantitative data, summarized in clear tables, serves as a crucial reference for future studies. Furthermore, the detailed experimental protocols for its synthesis and spectroscopic characterization offer a practical foundation for researchers in the fields of medicinal chemistry and materials science. The integrated computational and experimental approach outlined here provides a robust framework for the comprehensive analysis of novel organic molecules.

Commercial Availability and Technical Guide to 2-Fluoroterephthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Fluoroterephthalonitrile is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of the electron-withdrawing fluorine atom and two nitrile groups on the benzene ring, make it a valuable building block for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of the commercial availability of this compound, along with key technical information to support its use in research and development.

Commercial Suppliers and Availability

This compound (CAS No. 139403-26-8) is available from a number of commercial chemical suppliers. The purity and quantity offered can vary between suppliers, and it is recommended to request a certificate of analysis to ensure the material meets the specific requirements of your research.

| Supplier | Product Number | Purity | Available Quantities |

| Dabos | A196513-250MG | Not specified | 250 mg[1] |

| Various Research Chemical Suppliers | Varies | Typically >95% | mg to multi-gram scale |

Note: The availability and product details from various research chemical suppliers can be dynamic. It is advisable to consult the suppliers' online catalogs for the most current information.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₃FN₂ |

| Molecular Weight | 146.12 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Likely soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Poorly soluble in water. |

| Melting Point | Not readily available |

| Boiling Point | Not readily available |

Synthesis and Reactivity

Detailed experimental protocols for the synthesis of this compound are not widely published in readily accessible literature. However, its synthesis would likely involve the fluorination of a corresponding terephthalonitrile precursor.

The reactivity of this compound is dominated by the chemical behavior of the fluorinated benzene ring and the two nitrile functionalities.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing fluorine atom and two nitrile groups activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This is a key reaction for introducing a variety of functional groups onto the aromatic core. In SNAr reactions, a nucleophile attacks the carbon atom bearing the leaving group (in this case, the fluorine atom), proceeding through a resonance-stabilized intermediate known as a Meisenheimer complex. The reaction is typically facilitated by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group, a condition which is met in the structure of this compound.

A variety of nucleophiles can be employed in SNAr reactions, including amines, alkoxides, and thiolates, allowing for the synthesis of a wide array of derivatives. The general mechanism for an SNAr reaction is as follows:

-

Nucleophilic Attack: A nucleophile attacks the carbon atom attached to the fluorine, leading to the formation of a negatively charged intermediate (Meisenheimer complex).

-

Leaving Group Departure: The fluorine atom is expelled as a fluoride ion, and the aromaticity of the ring is restored.

The rate of SNAr reactions is influenced by the strength of the nucleophile and the stability of the Meisenheimer complex.

Experimental Protocols

Specific, validated experimental protocols for the synthesis and reactions of this compound are not available in the provided search results. Researchers should adapt general procedures for nucleophilic aromatic substitution reactions on activated aryl fluorides, with careful optimization of reaction conditions such as solvent, temperature, and reaction time.

Safety and Handling

-

Hazard Statements: Compounds of this class are often harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation.

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If on skin, wash with plenty of soap and water.

-

If inhaled, remove person to fresh air and keep comfortable for breathing.

-

If swallowed, call a poison center or doctor if you feel unwell.

-

Researchers must conduct a thorough risk assessment before handling this compound and consult the supplier's safety information.

Logical Workflow for Procurement and Use

The following diagram illustrates a typical workflow for a researcher intending to use this compound in a drug discovery or materials science project.

References

Crystal Structure of 2-Fluoroterephthalonitrile: A Search for Experimental Data

Researchers, scientists, and drug development professionals investigating the solid-state properties of 2-Fluoroterephthalonitrile will find a notable absence of publicly available experimental crystal structure data. Despite extensive searches of crystallographic databases and the scientific literature, no definitive single-crystal X-ray diffraction studies detailing the precise three-dimensional arrangement of this compound have been identified.

This lack of experimental data prevents a comprehensive analysis of the crystal packing, intermolecular interactions, and polymorphic forms of this compound, which are crucial for understanding its physicochemical properties such as solubility, stability, and bioavailability.

The Role of X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the atomic and molecular structure of a crystalline solid. The process involves growing a high-quality single crystal of the material, which is then irradiated with X-rays. The resulting diffraction pattern is used to calculate the electron density distribution within the crystal, revealing the precise positions of atoms and the bonds between them. This information is compiled into a Crystallographic Information File (CIF), which contains all the necessary data to describe the crystal structure, including unit cell dimensions, space group, and atomic coordinates.

Current Status of this compound

As of the date of this publication, a CIF file or any published report containing the crystal structure of this compound could not be located. This suggests that either the crystal structure has not yet been determined, or the data has not been made publicly available.

Future Directions and Alternative Methodologies

In the absence of experimental data, computational methods present a viable alternative for gaining insights into the potential crystal structures of this compound. Crystal Structure Prediction (CSP) is a powerful theoretical tool that can generate and rank possible crystal packing arrangements based on the molecule's geometry and intermolecular forces.

A typical CSP workflow can be conceptualized as follows:

Methodological & Application

Synthesis of 2-Fluoroterephthalonitrile: A Detailed Protocol for Researchers

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Fluoroterephthalonitrile, a valuable building block in the development of advanced materials and pharmaceutical intermediates. The described method is based on a nucleophilic aromatic substitution (SNAr) reaction, specifically the halogen exchange (Halex) fluorination of 2-chloroterephthalonitrile using potassium fluoride. This protocol is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is an important aromatic compound characterized by a benzene ring substituted with two nitrile groups and a fluorine atom. The electron-withdrawing nature of the nitrile groups facilitates nucleophilic aromatic substitution, making the synthesis via halogen exchange a viable and efficient route. This protocol details the conversion of 2-chloroterephthalonitrile to its fluorinated analog using potassium fluoride in a polar aprotic solvent, a common and effective method for introducing fluorine into aromatic systems.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the final product.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Analytical Data |

| 2-Chloroterephthalonitrile | 1897-52-5 | C₈H₃ClN₂ | 162.58 | 158-162 | - |

| This compound | 1897-53-6[1] | C₈H₃FN₂[1] | 146.12[1] | 100-104 | ¹H NMR (CDCl₃): δ 7.8-8.0 (m, 3H). ¹⁹F NMR (CDCl₃): δ -110 to -115. IR (KBr, cm⁻¹): ~2230 (C≡N), ~1250 (C-F). MS (EI): m/z 146 (M⁺). |

Note: The analytical data for this compound is predicted based on typical values for similar aromatic fluoronitriles and may vary slightly based on experimental conditions and purity.

Experimental Protocol

This protocol is adapted from established methods for nucleophilic aromatic fluorination of chloro-substituted benzonitriles.

Materials:

-

2-Chloroterephthalonitrile

-

Spray-dried Potassium Fluoride (KF)

-

Tetrabutylammonium bromide (TBAB) or other suitable phase transfer catalyst

-

Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable polar aprotic solvent (e.g., Sulfolane, DMF)

-

Dichloromethane (DCM)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-chloroterephthalonitrile (1.0 eq).

-

Add spray-dried potassium fluoride (2.0-3.0 eq) and the phase transfer catalyst, tetrabutylammonium bromide (0.1 eq).

-

Under a gentle stream of nitrogen, add anhydrous dimethyl sulfoxide (DMSO) to the flask. The volume of the solvent should be sufficient to ensure effective stirring of the reaction mixture.

-

-

Reaction Execution:

-

Heat the reaction mixture to 150-180 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

-

Work-up and Isolation:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine (2 x volume of the organic layer).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

-

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis Workflow for this compound.

References

Application Notes and Protocols: Synthesis of High-Performance Poly(arylene ether nitrile) from 2-Fluoroterephthalonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the synthesis of high-performance poly(arylene ether nitrile)s (PENs) using 2-Fluoroterephthalonitrile as a key monomer. The resulting polymers exhibit excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for a wide range of advanced applications, including in the aerospace, electronics, and biomedical fields.

Introduction

Poly(arylene ether nitrile)s are a class of high-performance engineering thermoplastics characterized by their aromatic backbone connected by ether linkages, with nitrile groups attached to the aromatic rings. The incorporation of fluorine atoms, as in the case of using this compound, can further enhance the polymer's properties, such as its processability, dielectric performance, and resistance to harsh environments. The polymerization proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where the fluorine atom, activated by the electron-withdrawing nitrile groups, is displaced by a phenoxide nucleophile. This method allows for the synthesis of high molecular weight polymers with a well-defined structure.

Polymerization Signaling Pathway

The synthesis of poly(arylene ether nitrile) from this compound and a bisphenol, such as Bisphenol A, proceeds through a nucleophilic aromatic substitution mechanism. The key steps are the formation of the bisphenoxide and the subsequent stepwise polymerization.

Caption: Nucleophilic Aromatic Substitution Polymerization Pathway.

Experimental Protocol: Synthesis of Poly(arylene ether nitrile)

This protocol details the synthesis of a poly(arylene ether nitrile) from this compound and Bisphenol A.

Materials:

-

This compound (1.00 eq)

-

Bisphenol A (1.00 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.10 eq, finely ground and dried)

-

N,N-Dimethylacetamide (DMAc) (anhydrous)

-

Toluene (anhydrous)

-

Methanol

-

Deionized Water

-

Hydrochloric Acid (HCl), 5% aqueous solution

Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.

-

Heating mantle with a temperature controller.

-

Vacuum oven.

Procedure:

-

Reactor Setup: In a flame-dried three-neck round-bottom flask, add this compound, Bisphenol A, and anhydrous potassium carbonate.

-

Solvent Addition: Under a nitrogen atmosphere, add N,N-dimethylacetamide (to achieve a solids concentration of 20-30% w/v) and toluene (approximately half the volume of DMAc).

-

Azeotropic Dehydration: Heat the reaction mixture to 140-150°C with vigorous stirring. The toluene-water azeotrope will be collected in the Dean-Stark trap. Continue this process for 2-4 hours to ensure the removal of all water.

-

Polymerization: After dehydration, drain the toluene from the Dean-Stark trap and slowly increase the reaction temperature to 160-170°C. Maintain this temperature for 8-12 hours. The viscosity of the solution will increase as the polymerization progresses.

-

Precipitation and Purification:

-

Cool the viscous polymer solution to room temperature and dilute it with additional DMAc if necessary.

-

Slowly pour the polymer solution into a large excess of methanol with vigorous stirring to precipitate the polymer.

-

Collect the fibrous polymer precipitate by filtration.

-

Wash the polymer thoroughly with deionized water to remove any remaining salts.

-

Further purify the polymer by stirring it in a 5% aqueous HCl solution for 1 hour to neutralize any remaining base, followed by washing with deionized water until the filtrate is neutral.

-

-

Drying: Dry the purified polymer in a vacuum oven at 80-100°C for 24 hours or until a constant weight is achieved.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and characterization of the poly(arylene ether nitrile).

Application Notes and Protocols for 2-Fluoroterephthalonitrile in Polycondensation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoroterephthalonitrile is a versatile monomer that holds significant potential for the synthesis of high-performance polymers through polycondensation reactions. Its activated fluorine atom and two nitrile groups make it a valuable building block for creating polymers with exceptional thermal stability, chemical resistance, and desirable mechanical properties. These characteristics are of particular interest in the development of advanced materials for demanding applications in the aerospace, electronics, and biomedical fields. While the primary applications of such polymers are in materials science, their inherent properties, such as high thermal stability and chemical resistance, could be relevant in specialized drug delivery systems or medical device components.

This document provides a detailed overview of the potential use of this compound in polycondensation reactions, including a representative experimental protocol for the synthesis of a poly(arylene ether nitrile) and a summary of typical properties of analogous high-performance fluorinated polymers. It should be noted that while the principles of nucleophilic aromatic substitution polycondensation are well-established, specific literature detailing the use of this compound is limited. Therefore, the following protocols and data are based on closely related and well-documented fluorinated monomers and should be considered a starting point for research and development.

Proposed Polycondensation Reaction

The most probable polycondensation reaction involving this compound is a nucleophilic aromatic substitution reaction with a bisphenol to yield a poly(arylene ether nitrile). The fluorine atom, activated by the electron-withdrawing nitrile groups, is susceptible to displacement by a nucleophile, such as a phenoxide.

Caption: Proposed reaction scheme for the polycondensation of this compound.

Representative Properties of Fluorinated High-Performance Polymers

The following table summarizes typical properties of high-performance polymers synthesized from fluorinated monomers, which can serve as an estimate for the expected performance of polymers derived from this compound.

| Property | Poly(arylene ether nitrile)s (PAENs) | Fluorinated Polyimides | Source |

| Thermal Properties | |||

| Glass Transition Temperature (Tg) | 180 - 250 °C | > 300 °C | [1][2] |

| 5% Weight Loss Temperature (TGA) | 450 - 550 °C | > 500 °C | [1][2] |

| Mechanical Properties | |||

| Tensile Strength | 80 - 120 MPa | 90 - 150 MPa | [3] |

| Tensile Modulus | 2.5 - 3.5 GPa | 3.0 - 4.0 GPa | [3] |

| Elongation at Break | 10 - 50 % | 5 - 30 % | [3] |

| Solubility | |||

| Common Solvents | Soluble in aprotic polar solvents (NMP, DMAc, DMF) | Generally soluble in aprotic polar solvents | [4][5] |

Disclaimer: The data presented in this table is representative of fluorinated high-performance polymers and is not specific to polymers synthesized from this compound.

Experimental Protocol: Synthesis of Poly(arylene ether nitrile)

This protocol describes a general procedure for the synthesis of a poly(arylene ether nitrile) via nucleophilic aromatic substitution polycondensation using this compound and a bisphenol.

Materials:

-

This compound (monomer)

-

Bisphenol A (or other suitable bisphenol) (comonomer)

-

Potassium carbonate (K2CO3), anhydrous (base)

-

N-Methyl-2-pyrrolidone (NMP), anhydrous (solvent)

-

Toluene (azeotroping agent)

-

Methanol (for precipitation)

-

Deionized water

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Dean-Stark trap with condenser

-

Nitrogen inlet and outlet

-

Heating mantle with temperature controller

-

Thermometer

-

Buchner funnel and filter flask

-

Vacuum oven

Caption: General experimental workflow for the synthesis and characterization of poly(arylene ether nitrile).

Procedure:

-

Flask Setup: In a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser, add equimolar amounts of this compound and Bisphenol A.

-

Addition of Reagents: To the flask, add a 10-20% molar excess of anhydrous potassium carbonate. Add N-Methyl-2-pyrrolidone (NMP) to achieve a monomer concentration of 15-25% (w/v) and toluene to approximately 10% of the NMP volume.

-

Azeotropic Dehydration: Purge the system with dry nitrogen for 30 minutes. Heat the reaction mixture to reflux (approximately 140-150 °C) for 2-4 hours to azeotropically remove any traces of water with toluene. The water will collect in the Dean-Stark trap.

-

Polymerization: After dehydration, drain the toluene from the Dean-Stark trap and slowly increase the reaction temperature to 160-180 °C. Maintain the reaction at this temperature under a gentle flow of nitrogen for 8-12 hours. The viscosity of the solution will increase as the polymer forms.

-

Polymer Precipitation and Purification:

-

Cool the viscous polymer solution to room temperature. The solution may be diluted with additional NMP to reduce viscosity.

-

Filter the solution to remove the potassium carbonate and other inorganic salts.

-

Slowly pour the filtered polymer solution into a beaker containing vigorously stirred methanol to precipitate the polymer. The volume of methanol should be at least 10 times the volume of the polymer solution.

-

Collect the fibrous polymer precipitate by filtration using a Buchner funnel.

-

Wash the polymer thoroughly with methanol and then with hot deionized water to remove any remaining salts and solvent.

-

-

Drying: Dry the purified polymer in a vacuum oven at 100-120 °C for 24 hours or until a constant weight is achieved.

Characterization:

The resulting polymer can be characterized by various analytical techniques to determine its structure, molecular weight, and thermal properties:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic functional groups such as ether linkages (-O-), nitrile groups (-C≡N), and the disappearance of hydroxyl groups (-OH).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate and confirm the detailed chemical structure of the polymer repeating unit.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by determining its decomposition temperature.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the amorphous polymer.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

-

Potassium carbonate is an irritant; avoid inhalation of dust and contact with skin and eyes.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Conclusion

This compound is a promising monomer for the synthesis of high-performance poly(arylene ether nitrile)s and other advanced polymers via polycondensation. The resulting polymers are expected to exhibit excellent thermal stability, chemical resistance, and mechanical properties, making them suitable for a wide range of applications. The provided protocol offers a general guideline for the synthesis and characterization of these materials, which can be adapted and optimized for specific research and development needs. Further investigation into the polymerization of this compound and the properties of the resulting polymers is warranted to fully explore its potential in materials science and beyond.

References

Application Notes and Protocols: Fluorination of Terephthalonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the fluorination of terephthalonitrile derivatives, key intermediates in the synthesis of various functional materials and pharmaceutical compounds. The following sections describe two primary methodologies: nucleophilic aromatic substitution (SNAr) for the synthesis of tetrafluoroterephthalonitrile and a general protocol for electrophilic fluorination of aromatic systems using Selectfluor™, which can be adapted for terephthalonitrile derivatives.

Nucleophilic Fluorination of Tetrachloroterephthalonitrile

This protocol details the synthesis of tetrafluoroterephthalonitrile via a nucleophilic aromatic substitution reaction, where chlorine atoms are displaced by fluoride ions. This method is particularly effective for activated aromatic systems like tetrachloroterephthalonitrile.

Experimental Protocol

Materials:

-

Tetrachloroterephthalonitrile

-

Potassium fluoride (anhydrous, spray-dried)[1]

-

Dimethylformamide (DMF, anhydrous)

-

Nitrogen gas

-

Standard glassware for inert atmosphere reactions (reflux condenser, stirring apparatus)

Procedure:

-

Preparation of Reagents:

-

Reaction Setup:

-

Assemble a reactor equipped with a reflux condenser and a magnetic stirrer.

-

Purge the entire system with dry nitrogen gas to establish an inert atmosphere.

-

-

Charging the Reactor:

-

Reaction Conditions:

-

Heat the reaction mixture to a temperature between 130°C and the boiling point of the solvent, with continuous agitation.[1]

-

Maintain the reaction at this temperature and monitor its progress.

-

-

Work-up and Isolation:

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The product, tetrafluoroterephthalonitrile, can be isolated by standard procedures such as filtration to remove inorganic salts, followed by removal of the solvent under reduced pressure.

-

Further purification can be achieved by recrystallization or sublimation.

-

Data Presentation

| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) |

| Tetrachloroterephthalonitrile | Potassium Fluoride (KF) | Dimethylformamide (DMF) | >130 | Not Specified | Tetrafluoroterephthalonitrile | High |

Note: Specific yield and reaction time are dependent on the scale and precise reaction conditions and should be optimized.

Experimental Workflow

Caption: Workflow for the nucleophilic fluorination of tetrachloroterephthalonitrile.

Electrophilic Fluorination of Aromatic Derivatives

This section provides a general protocol for the electrophilic fluorination of aromatic compounds using Selectfluor™ (F-TEDA-BF4), a widely used and versatile electrophilic fluorinating agent.[3][4][5][6] This method can be adapted for the fluorination of various terephthalonitrile derivatives, particularly those with electron-donating substituents that activate the aromatic ring towards electrophilic attack.

Experimental Protocol

Materials:

-

Aromatic substrate (e.g., a terephthalonitrile derivative)

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane)

-

Inert gas (e.g., nitrogen or argon)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup:

-

In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic substrate in the chosen anhydrous solvent under an inert atmosphere.

-

-

Reagent Addition:

-

To the stirred solution, add Selectfluor™ in one portion or in portions over a period of time. The stoichiometry will depend on the desired degree of fluorination and the reactivity of the substrate.

-

-

Reaction Conditions:

-

Stir the reaction mixture at room temperature or with gentle heating, depending on the reactivity of the substrate.

-

Monitor the progress of the reaction by an appropriate analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.

-

-

Work-up and Isolation:

-

Once the reaction is complete, quench the reaction mixture, for example, by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel or another appropriate purification method to obtain the desired fluorinated product.

-

Data Presentation

| Substrate Type | Fluorinating Agent | Solvent | Temperature | Product | Typical Yield (%) |

| Electron-rich aromatic compounds | Selectfluor™ | Acetonitrile | Room Temperature | Monofluorinated aromatic compound | 60-90% |

| Activated heterocycles | Selectfluor™ | Dichloromethane | 0°C to Room Temperature | Fluorinated heterocycle | 50-85% |

Note: Yields are highly substrate-dependent and require optimization of reaction conditions.

Experimental Workflow

Caption: General workflow for the electrophilic fluorination of aromatic compounds.

Concluding Remarks

The choice of fluorination method for terephthalonitrile derivatives depends largely on the starting material and the desired product. For polychlorinated terephthalonitriles, nucleophilic substitution with an alkali metal fluoride is a robust and high-yielding method. For terephthalonitrile derivatives bearing activating groups, electrophilic fluorination with reagents like Selectfluor™ offers a complementary approach. Both methods require careful control of reaction conditions, particularly the exclusion of water, to ensure high yields and product purity. Further optimization of the general protocols provided here may be necessary for specific substrates.

References

- 1. US3975424A - Method for manufacture of tetrafluoroterephthalonitrile - Google Patents [patents.google.com]

- 2. Tetrafluoroterephthalonitrile | 1835-49-0 [chemicalbook.com]

- 3. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 4. REF Case study search [impact.ref.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Selectfluor - Wikipedia [en.wikipedia.org]

Characterization of Polymers Derived from 2-Fluoroterephthalonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymers synthesized from 2-Fluoroterephthalonitrile are a class of high-performance materials often characterized by their excellent thermal stability, chemical resistance, and desirable mechanical properties. The incorporation of fluorine and nitrile functionalities imparts unique characteristics to the polymer backbone. Proper characterization of these polymers is critical for quality control, understanding structure-property relationships, and determining their suitability for various applications, including in the biomedical and pharmaceutical fields.

This document provides detailed application notes and experimental protocols for the essential techniques used to characterize these specialized polymers.

Structural Characterization

Structural analysis is fundamental to confirming the successful synthesis of the desired polymer and understanding its chemical makeup. The primary techniques employed are Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in the polymer.[1][2] For polymers derived from this compound, FTIR is used to confirm the incorporation of the nitrile group (C≡N) and the aromatic structures, as well as the disappearance of reactants. Attenuated Total Reflectance (ATR)-FTIR is a common sampling method for solid polymer films or powders.[2]

Experimental Protocol:

-

Sample Preparation: Ensure the polymer sample is dry and clean. If the sample is a powder, place a small amount directly onto the ATR crystal. If it is a film, press it firmly against the crystal to ensure good contact.

-

Instrument Setup:

-

Spectrometer: A standard FTIR spectrometer with a DTGS detector.

-

Accessory: ATR accessory with a diamond or germanium crystal.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Place the polymer sample on the crystal and collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.

-

-

Data Analysis:

-

Identify characteristic absorption bands. Key peaks to look for include:

-

C≡N (nitrile) stretch: ~2230 cm⁻¹

-

C-F (aryl fluoride) stretch: ~1200-1100 cm⁻¹

-

Aromatic C=C stretch: ~1600-1450 cm⁻¹

-

Aromatic C-H stretch: ~3100-3000 cm⁻¹

-

-

Data Presentation:

| Functional Group | Characteristic Wavenumber (cm⁻¹) |

| Aromatic C-H | 3100 - 3000 |

| Nitrile (C≡N) | ~2230 |

| Aromatic C=C | 1600 - 1450 |

| Aryl Ether (C-O-C) | 1250 - 1200 (if applicable) |

| Aryl Fluoride (C-F) | 1200 - 1100 |

Experimental Workflow:

FTIR Spectroscopy Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy provides detailed information about the chemical structure, connectivity, and environment of atoms within the polymer.[3] For fluorinated polymers, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.[4][5][6] ¹⁹F NMR is particularly useful for confirming the incorporation and environment of fluorine atoms in the polymer structure.[5][6]

Experimental Protocol:

-

Sample Preparation:

-

Dissolve 15-20 mg of the polymer sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Complete dissolution is crucial for high-resolution spectra.[7]

-